1,3-dioxan-5-amine hydrochloride 1,3-dioxan-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059954-94-6
VCID: VC11622749
InChI: InChI=1S/C4H9NO2.ClH/c5-4-1-6-3-7-2-4;/h4H,1-3,5H2;1H
SMILES:
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol

1,3-dioxan-5-amine hydrochloride

CAS No.: 2059954-94-6

Cat. No.: VC11622749

Molecular Formula: C4H10ClNO2

Molecular Weight: 139.58 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1,3-dioxan-5-amine hydrochloride - 2059954-94-6

Specification

CAS No. 2059954-94-6
Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
IUPAC Name 1,3-dioxan-5-amine;hydrochloride
Standard InChI InChI=1S/C4H9NO2.ClH/c5-4-1-6-3-7-2-4;/h4H,1-3,5H2;1H
Standard InChI Key YRIRHKJRTNUCFW-UHFFFAOYSA-N
Canonical SMILES C1C(COCO1)N.Cl

Introduction

Structural and Physicochemical Properties

The parent compound, 1,3-dioxan-5-amine (C₄H₉NO₂), features a 1,3-dioxane ring system with an amine group at the 5-position . Protonation of the amine with hydrochloric acid yields the hydrochloride salt (C₄H₁₀ClNO₂), enhancing its stability and solubility in polar solvents. Key physicochemical parameters are summarized below:

Property1,3-Dioxan-5-amine 1,3-Dioxan-5-amine Hydrochloride (Inferred)
Molecular FormulaC₄H₉NO₂C₄H₁₀ClNO₂
Molecular Weight (g/mol)103.12139.58
Density (g/cm³)Not reported~1.2–1.4 (typical for amine hydrochlorides)
Melting Point (°C)Not reported>200 (decomposition likely)
SolubilityModerate in waterHigh in water, ethanol

The hydrochloride salt’s crystalline structure is stabilized by ionic interactions between the protonated amine and chloride ion, a common feature in amine salts .

Synthesis and Derivative Formation

Precursor Synthesis

The synthesis of 1,3-dioxan-5-amine derivatives often begins with 1,3-dioxan-5-one intermediates. For example, in situ generation of 1,3-dioxan-5-one derivatives via acid-catalyzed reactions between trialkoxyalkanes and dihydroxyacetone dimer has been demonstrated . These ketones serve as precursors for reductive amination to yield the amine. A plausible route to the hydrochloride salt involves:

  • Reductive Amination: Reaction of 1,3-dioxan-5-one with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form 1,3-dioxan-5-amine .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Functionalization Pathways

The amine group in 1,3-dioxan-5-amine hydrochloride enables diverse derivatization:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Schiff Base Formation: Condensation with aldehydes or ketones to generate imines .

  • Bischalcone Synthesis: Reaction with aromatic aldehydes in the presence of pyrrolidine yields bischalcones, as demonstrated in related 1,3-dioxan-5-one systems .

Applications in Organic Synthesis

Carbohydrate Mimetics

The 1,3-dioxane ring mimics pyranose sugars, making 1,3-dioxan-5-amine hydrochloride a valuable scaffold for synthesizing glycomimetics. For instance, substitution at the 5-position can introduce amino sugars, which are critical in antiviral and antibacterial agents .

Pharmaceutical Intermediates

The compound’s amine group facilitates its use in constructing β-amino alcohol derivatives, which are precursors to beta-blockers and antifungal agents . Patent literature highlights its utility in synthesizing 2-amino-1,3-propanediol (serinol), a building block for lipid analogs and surfactants .

Material Science

Hydrochloride salts of cyclic amines are employed in ionic liquids and coordination polymers due to their thermal stability and ionic conductivity .

Challenges and Future Directions

Current limitations include the scarcity of direct synthetic protocols and characterization data for 1,3-dioxan-5-amine hydrochloride. Future research should prioritize:

  • Optimized Synthesis: Developing one-pot methodologies to reduce purification steps .

  • Biological Screening: Evaluating bioactivity in antimicrobial or anticancer assays.

  • Crystallographic Studies: Resolving the hydrochloride’s crystal structure to guide drug design.

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